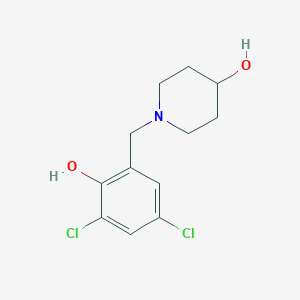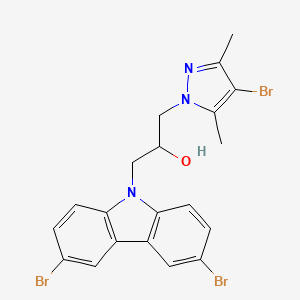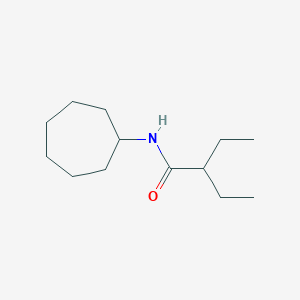
1-(2-chlorobenzyl)-4-pentanoylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorobenzyl)-4-pentanoylpiperazine, also known as CPP or 1-CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers investigating the mechanisms of action of different compounds.
作用机制
1-(2-chlorobenzyl)-4-pentanoylpiperazine's mechanism of action is not fully understood, but it is believed to interact with the sigma-1 receptor, which is a chaperone protein that is involved in the regulation of various ion channels and receptors. 1-(2-chlorobenzyl)-4-pentanoylpiperazine has been shown to modulate the activity of different receptors such as the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-4-pentanoylpiperazine has been shown to have various biochemical and physiological effects, including the modulation of ion channels and receptors, the regulation of calcium homeostasis, and the induction of apoptosis in cancer cells. 1-(2-chlorobenzyl)-4-pentanoylpiperazine has also been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the advantages of using 1-(2-chlorobenzyl)-4-pentanoylpiperazine in lab experiments is its ability to selectively interact with the sigma-1 receptor, which allows researchers to investigate the specific role of this receptor in different physiological processes. However, one of the limitations of using 1-(2-chlorobenzyl)-4-pentanoylpiperazine is its potential to interact with other receptors and ion channels, which may complicate the interpretation of results.
未来方向
There are several future directions for research involving 1-(2-chlorobenzyl)-4-pentanoylpiperazine, including the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases, the development of more selective sigma-1 receptor ligands, and the exploration of its role in other physiological processes such as pain perception and mood regulation.
In conclusion, 1-(2-chlorobenzyl)-4-pentanoylpiperazine is a valuable tool for scientific research due to its ability to interact with the sigma-1 receptor and modulate different physiological processes. While there is still much to learn about its mechanism of action and potential therapeutic applications, 1-(2-chlorobenzyl)-4-pentanoylpiperazine has already contributed significantly to our understanding of the sigma-1 receptor and its role in different physiological processes.
合成方法
1-(2-chlorobenzyl)-4-pentanoylpiperazine can be synthesized using a variety of methods, but the most commonly used one involves the reaction of 2-chlorobenzyl chloride with 4-pentanoylpiperazine in the presence of a base such as sodium hydroxide. The resulting compound is then purified using various techniques such as chromatography and recrystallization.
科学研究应用
1-(2-chlorobenzyl)-4-pentanoylpiperazine has been used in a wide range of scientific research applications due to its ability to interact with different receptors in the body. Some of the areas of research where 1-(2-chlorobenzyl)-4-pentanoylpiperazine has been used include neuroscience, pharmacology, and toxicology. 1-(2-chlorobenzyl)-4-pentanoylpiperazine has been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation.
属性
IUPAC Name |
1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-2-3-8-16(20)19-11-9-18(10-12-19)13-14-6-4-5-7-15(14)17/h4-7H,2-3,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAULZOPUSNQRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-dimethyl-4-phenyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5051014.png)
![3-methoxy-5,7-dimethyl-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium perchlorate](/img/structure/B5051020.png)
![N-[2-(cyclohexylthio)ethyl]-4-iodobenzamide](/img/structure/B5051027.png)

![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5051035.png)


![2-ethoxy-4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B5051051.png)
![ethyl 4-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5051058.png)
![4-allyl-2-methoxy-1-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5051060.png)
![N-{2-[(4-hydroxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}acetamide hydrobromide](/img/structure/B5051064.png)
![1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5051087.png)
![1-methoxy-2-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5051089.png)